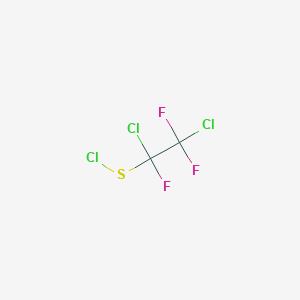
Beryllium--molybdenum (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–molybdenum (2/1) is a compound formed by the combination of beryllium and molybdenum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is known for its lightweight and high stiffness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with enhanced properties suitable for specialized applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beryllium–molybdenum (2/1) typically involves high-temperature reactions between beryllium and molybdenum powders. One common method is the direct reaction of beryllium and molybdenum at elevated temperatures in a controlled atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or inert gas environment to ensure purity and prevent contamination.
Industrial Production Methods: Industrial production of beryllium–molybdenum (2/1) may involve advanced techniques such as powder metallurgy. In this process, beryllium and molybdenum powders are mixed in the desired ratio and subjected to high-pressure compaction followed by sintering at high temperatures. This method ensures uniform distribution of the elements and results in a high-purity compound.
化学反応の分析
Types of Reactions: Beryllium–molybdenum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming beryllium oxide and molybdenum oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include beryllium oxide, molybdenum oxide, and various intermediate compounds depending on the specific reaction conditions.
科学的研究の応用
Beryllium–molybdenum (2/1) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Research is being conducted on the potential biological applications of beryllium–molybdenum (2/1), particularly in the field of biomaterials.
Medicine: The compound’s properties are being explored for potential use in medical devices and implants.
Industry: Beryllium–molybdenum (2/1) is used in the production of high-strength, lightweight materials for aerospace and other high-performance applications.
作用機序
The mechanism by which beryllium–molybdenum (2/1) exerts its effects is primarily related to its unique combination of properties from both beryllium and molybdenum. The compound’s high strength, lightweight, and resistance to high temperatures make it suitable for various applications. At the molecular level, the interaction between beryllium and molybdenum atoms results in a stable structure that can withstand extreme conditions.
類似化合物との比較
Beryllium–tungsten (2/1): Similar to beryllium–molybdenum (2/1), this compound combines the properties of beryllium and tungsten, resulting in a high-strength, high-temperature resistant material.
Beryllium–vanadium (2/1): This compound also shares similar properties but with different applications due to the unique characteristics of vanadium.
Uniqueness: Beryllium–molybdenum (2/1) stands out due to its specific combination of properties, making it particularly suitable for applications requiring high strength, lightweight, and resistance to high temperatures. Its unique properties make it a valuable material for specialized applications in various fields.
特性
CAS番号 |
12232-43-8 |
|---|---|
分子式 |
Be2Mo |
分子量 |
113.97 g/mol |
InChI |
InChI=1S/2Be.Mo |
InChIキー |
WWNXYVLIANDZMT-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
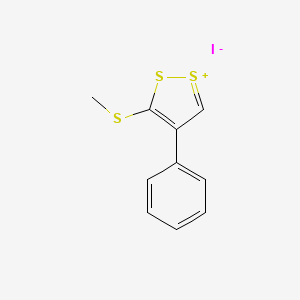
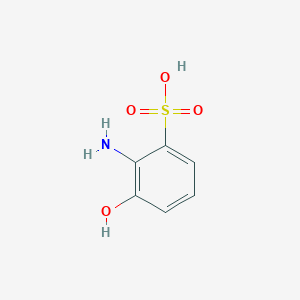


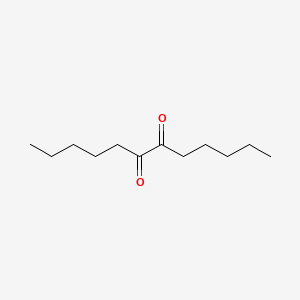

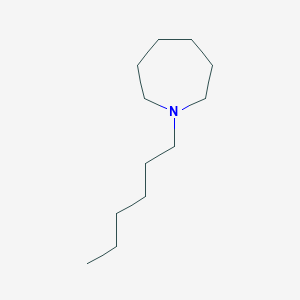


![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
